

A Technical Guide to Pimolin: A Novel Furanochromone from Pimpinella monoica

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Compound of Interest

Compound Name: Ammiol

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Abstract

This technical guide provides a comprehensive overview of pimolin, a novel dimeric furanochromone isolated from the seeds of Pimpinella monoica. Pimolin represents a unique structural class of natural products, formed through the dimerization of visnagin. This document details the isolation, structural elucidation, and spectroscopic properties of pimolin, presenting available data in a clear and accessible format. Methodologies for key experimental procedures are outlined to facilitate further research and development. At present, publicly available data on the specific biological activities and potential signaling pathways of pimolin is limited; this guide will be updated as new information emerges.

Introduction

Pimpinella monoica Dalzell, a plant endemic to India, is a known source of various bioactive secondary metabolites, including furanochromones.[1] Research into the chemical constituents of this plant led to the discovery of pimolin, a novel dimer of the well-known furanochromone, visnagin.[1] The structure of pimolin is characterized by a cyclobutane ring formed via a [2+2] cycloaddition between the furan ring of one visnagin molecule and the pyrone ring of another. [1] This unique structural feature distinguishes pimolin and its oligomeric analogues, also found in P. monoica, as a new class of natural products.[2]

Physicochemical and Structural Data

The structural and physical properties of pimolin have been primarily determined through spectroscopic and crystallographic techniques. The key data is summarized below.

Table 1: Physicochemical and Structural Properties of Pimolin

Property	Value	Reference
Molecular Formula	C ₂₆ H ₂₀ O ₈	[3]
Molecular Weight	460.4 g/mol	[3]
Appearance	Crystalline solid	[3]
Melting Point	Not reported	
Solubility	Soluble in chloroform	[1]

Table 2: Crystallographic Data for Pimolin

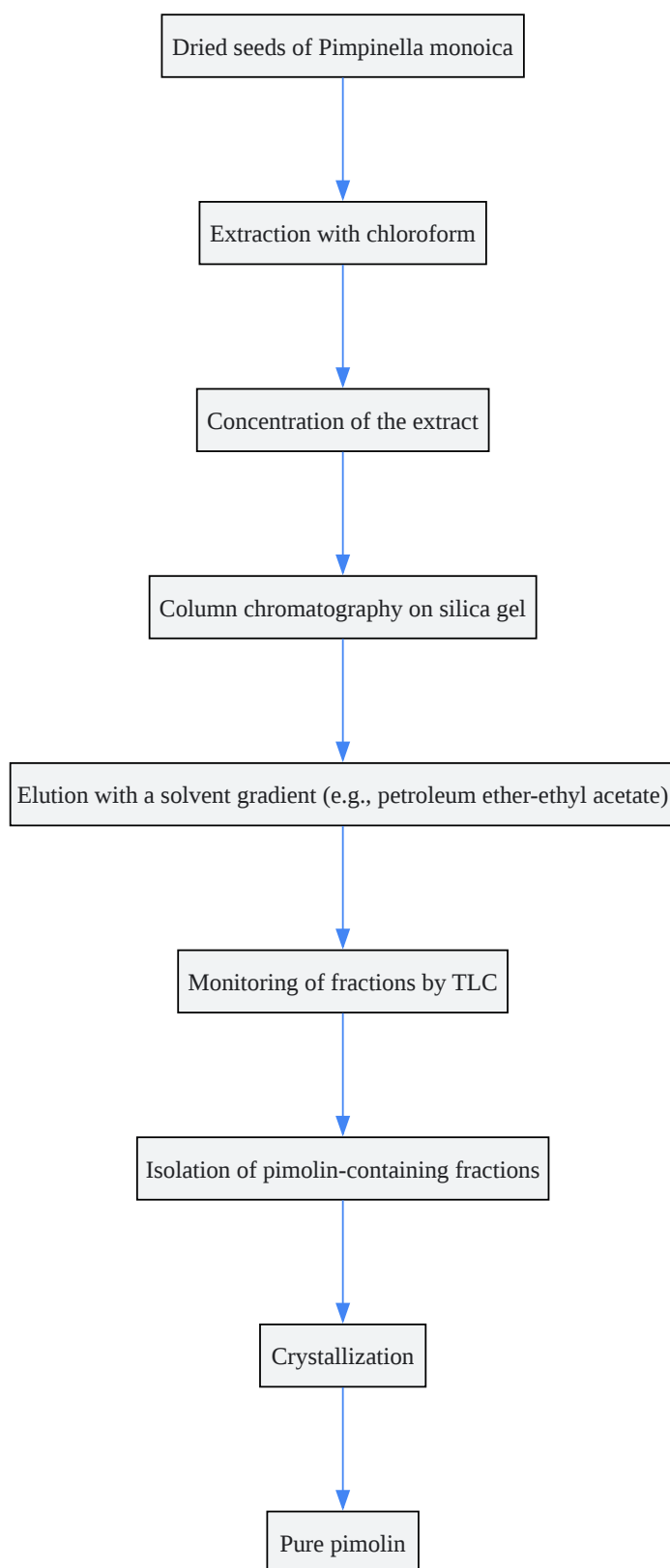
Parameter	Value	Reference
Crystal System	Triclinic	[3]
Space Group	P-1	[3]
a	9.002 Å	[3]
b	9.140 Å	[3]
c	14.501 Å	[3]
α	104.90°	[3]
β	95.34°	[3]
γ	113.83°	[3]

Note: Detailed ¹H and ¹³C NMR spectroscopic data and mass spectrometry fragmentation patterns are not fully detailed in the currently available literature. Further investigation of the primary research articles is required for this information.

Experimental Protocols

Isolation of Pimolin from *Pimpinella monoica*

The following is a generalized workflow for the isolation of pimolin based on available literature.



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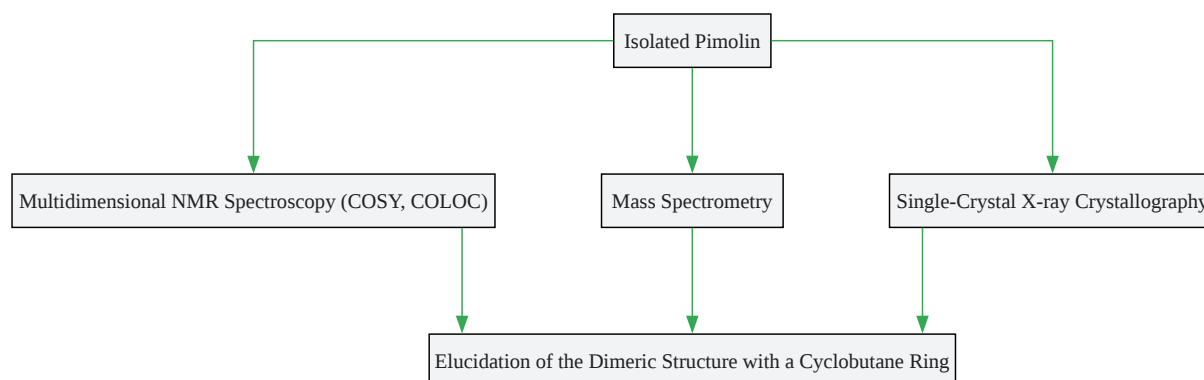
Caption: Generalized workflow for the isolation of pimolin.

Detailed Steps:

- **Plant Material:** Dried and powdered seeds of *Pimpinella monoica* are used as the starting material.
- **Extraction:** The powdered seeds are subjected to extraction with chloroform at room temperature.^[1]
- **Concentration:** The resulting chloroform extract is concentrated under reduced pressure to yield a crude residue.
- **Chromatographic Separation:** The crude extract is subjected to column chromatography on silica gel.
- **Elution:** The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like petroleum ether and gradually increasing the polarity with a solvent such as ethyl acetate.
- **Fraction Monitoring:** The eluted fractions are monitored by thin-layer chromatography (TLC) to identify those containing pimolin.
- **Purification:** Fractions containing pimolin are combined and may be subjected to further purification steps, such as preparative TLC or recrystallization, to obtain the pure compound.

Structural Elucidation

The structure of pimolin was elucidated using a combination of spectroscopic techniques.



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Caption: Key techniques for the structural elucidation of pimolin.

Methodologies:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (^1H and ^{13}C) and 2D NMR techniques, including Correlation Spectroscopy (COSY) and Long-Range Coupling (COLOC), were instrumental in establishing the connectivity of the atoms and the dimeric nature of the molecule.[1] These analyses revealed the [2+2] cycloaddition pattern between the furan and pyrone rings of two visnagin units.[1]
- Mass Spectrometry (MS): Mass spectrometry was used to determine the molecular weight of pimolin, confirming its dimeric composition.[1]
- Single-Crystal X-ray Crystallography: X-ray diffraction analysis of a single crystal of pimolin provided definitive proof of its three-dimensional structure and stereochemistry.[3]

Biological Activity and Signaling Pathways

Currently, there is a lack of specific data in the public domain regarding the biological activities of pimolin, including quantitative metrics such as IC_{50} values. The biological potential of

furanochromones, in general, is well-documented, with activities including antimicrobial, anti-inflammatory, and anticancer effects. Given that pimolin is a dimer of visnagin, which exhibits various pharmacological properties, it is plausible that pimolin may also possess significant bioactivity.

Further research is required to:

- Evaluate the cytotoxic, antimicrobial, anti-inflammatory, and other potential therapeutic activities of pimolin.
- Determine the IC₅₀ values for any observed biological effects.
- Investigate the underlying mechanisms of action and identify any associated cellular signaling pathways.

As this information becomes available, this section will be updated to provide a comprehensive overview of the pharmacological profile of pimolin.

Conclusion and Future Directions

Pimolin, a novel furanochromone dimer from *Pimpinella monoica*, represents an intriguing natural product with a unique chemical structure. While its isolation and structural characterization have been established, a significant gap exists in our understanding of its biological properties. Future research should focus on a thorough evaluation of its pharmacological activities to unlock its potential for drug discovery and development. The detailed experimental protocols and compiled data in this guide are intended to serve as a valuable resource for researchers in this endeavor.

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